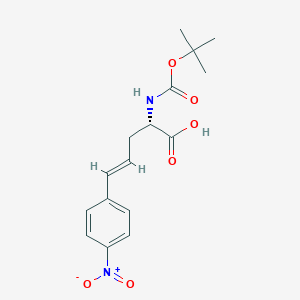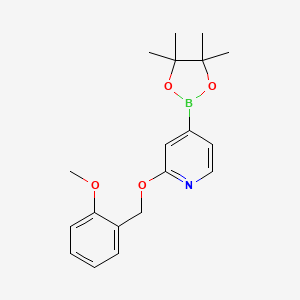
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, a methyl group, and a pyridinyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.
Addition of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the amino group to a nitro group.
Reduction: The compound could be reduced to form different amine derivatives.
Substitution: The pyridinyl group could be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenated compounds or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression.
Participating in signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-3-yl)ethyl)butanamide
- 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-4-yl)ethyl)butanamide
Uniqueness
The uniqueness of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide lies in its specific structural configuration, which may confer distinct biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]butanamide |
InChI |
InChI=1S/C15H25N3O/c1-10(2)14(16)15(19)18(11(3)4)12(5)13-8-6-7-9-17-13/h6-12,14H,16H2,1-5H3/t12-,14?/m0/s1 |
InChI Key |
AYHYSKOUAFZWKZ-NBFOIZRFSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N(C(C)C)C(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C(C)C)C(C)C1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13084385.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)









